molecular formula C24H20O3Si B3045981 Phenyl-tri(phenoxy)silane CAS No. 1173-15-5

Phenyl-tri(phenoxy)silane

Cat. No.: B3045981
CAS No.: 1173-15-5
M. Wt: 384.5 g/mol
InChI Key: IXJNGXCZSCHDFE-UHFFFAOYSA-N
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Description

Phenyl-tri(phenoxy)silane is an organosilicon compound characterized by the presence of a phenyl group and three phenoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-tri(phenoxy)silane can be synthesized through the hydrosilylation reaction of phenyltri(dimethylsiloxy)silane with allyl glycidyl ether. This reaction is typically carried out in the presence of a catalyst, such as platinum or rhodium complexes, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Phenyl-tri(phenoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include silanol, silane, and substituted silane derivatives .

Mechanism of Action

The mechanism of action of phenyl-tri(phenoxy)silane involves its interaction with molecular targets through its phenyl and phenoxy groups. These interactions can lead to the formation of stable complexes and the modulation of various biochemical pathways. The compound’s effects are mediated through its ability to form strong bonds with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Uniqueness: Phenyl-tri(phenoxy)silane is unique due to its combination of phenyl and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .

Biological Activity

Phenyl-tri(phenoxy)silane (C24_{24}H20_{20}O3_3Si) is a silane compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound consists of a silicon atom bonded to three phenoxy groups and one phenyl group. This unique structure contributes to its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit various enzymes, including indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in cancer progression and immune response modulation .
  • Antimicrobial Properties : Research indicates that phenyl derivatives can exhibit selective toxicity against bacterial cells while maintaining minimal cytotoxicity in human cell lines. For instance, modifications in the structure can enhance antimicrobial efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cell Membrane Disruption : Some studies suggest that this compound may disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant for its potential use in treating infections caused by resistant bacteria .

Structure-Activity Relationship (SAR)

The effectiveness of this compound and its derivatives can be significantly influenced by their structural modifications. For instance, the introduction of different substituents on the phenoxy groups can alter their binding affinity to target proteins or enzymes. A study on related compounds demonstrated that specific modifications led to enhanced inhibitory effects against IDO, with some derivatives showing IC50_{50} values as low as 61 nM .

Antimicrobial Activity

A recent study evaluated the antimicrobial properties of a series of phenyl derivatives, including this compound. The results indicated that certain derivatives exhibited potent antibacterial activity against MRSA, outperforming traditional antibiotics like ceftriaxone in biofilm disruption assays .

CompoundBiofilm Disruption (%)IC50_{50} (µM)Hemolytic Activity (%)
Compound 2937% at 4 × MIC0.55%
This compoundTBDTBDTBD

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Preliminary results indicate low hemolytic activity, suggesting a favorable safety profile for potential therapeutic applications .

Properties

IUPAC Name

triphenoxy(phenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O3Si/c1-5-13-21(14-6-1)25-28(24-19-11-4-12-20-24,26-22-15-7-2-8-16-22)27-23-17-9-3-10-18-23/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJNGXCZSCHDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423777
Record name Silane, triphenoxyphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173-15-5
Record name Silane, triphenoxyphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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